molecular formula C15H12N2O2 B1298937 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 426239-77-2

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1298937
M. Wt: 252.27 g/mol
InChI Key: XWVNZBQGMNSCDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives is a topic of significant interest due to their potential biological activities. One method for synthesizing imidazo[1,2-a]pyridines involves the oxidative coupling of 2-aminopyridines with β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst. The amount of catalyst is crucial for determining the reaction's outcome, with lower amounts favoring the formation of imidazo[1,2-a]pyridines and higher amounts leading to α-acetoxylation of the β-keto esters . Another approach includes a multi-step reaction starting from 2-aminopyridine to synthesize 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which can further react with aryl ketones in the presence of KOH to yield various substituted products .

Molecular Structure Analysis

The crystal structure of a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, reveals that the imidazo[1,2-a]pyridine ring system is almost planar. The mean plane of this ring system forms dihedral angles with the methoxyphenyl ring and the nitro group, indicating a certain degree of three-dimensional structure. The crystal structure is stabilized by C—H⋯N and C—H⋯O hydrogen bonds, which form layers almost parallel to the ac plane .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles. The presence of different substituents on the phenyl group can influence the reaction outcome, with some substituents favoring the formation of imidazopyridines exclusively, while others can lead to a mixture of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. For example, the photophysical properties of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs have been studied, revealing the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. These properties are affected by the nature of the substituents, such as the presence of a methoxy group, which can lead to weak twisted intramolecular charge transfer fluorescence in protic solvents .

Scientific Research Applications

Synthesis Methodologies

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been utilized in various synthetic methodologies:

  • One-Pot Synthesis Approaches : An efficient one-pot route for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, using sequential Sonogashira coupling and alkyne-carbonyl metathesis, has been developed. This approach is compatible with a variety of functional groups, yielding good to excellent yields (Baig et al., 2017).

  • Water-Mediated Synthesis : Methylimidazo[1,2-a]pyridines have been synthesized in aqueous conditions without deliberate addition of a catalyst. This method also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan et al., 2013).

  • Synthesis and Rearrangements : 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, react with triethylamine to produce imidazo[1,2-a]pyridines and indoles, indicating versatile synthetic applications (Khalafy et al., 2002).

Biological Studies and Applications

This compound has also been involved in biological studies:

  • Antimicrobial Evaluations : A study focusing on 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde revealed its potential for antimicrobial activities. The compound was used to synthesize derivatives that exhibited antibacterial and antifungal activities (Ladani et al., 2009).

  • Chemotherapy Applications : Novel selenylated imidazo[1,2-a]pyridines were designed and synthesized as promising agents against breast cancer cells. These compounds demonstrated significant cytotoxicity and potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Future Directions

The future research directions for this compound could involve exploring its potential applications in medicinal chemistry, given the significant role of imidazo[1,2-a]pyridines in this field . Further studies could also focus on developing more efficient synthesis methods .

properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVNZBQGMNSCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351877
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

426239-77-2
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Li, N Shen, Y Yang, X Zhang, X Fan - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
An unprecedented synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines via rhodium-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes …
Number of citations: 22 pubs.rsc.org
R Reddyrajula, UK Dalimba - New Journal of Chemistry, 2019 - pubs.rsc.org
Ambien (zolpidem), an imidazo[1,2-a]pyridine derivative, is a commercial drug to treat insomnia which also possesses antitubercular activity against Mycobacterium tuberculosis H37Rv. …
Number of citations: 15 pubs.rsc.org
JB Bharate, S Abbat, PV Bharatam… - Organic & …, 2015 - pubs.rsc.org
Copper bromide catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes directly led to the formation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. The quantum …
Number of citations: 18 pubs.rsc.org
X Li, S Wang, J Zang, M Liu, G Jiang, F Ji - Organic & Biomolecular …, 2020 - pubs.rsc.org
The cyanation and formylation of imidazo[1,2-a]pyridines were developed under copper-mediated oxidative conditions using ammonium iodide and DMF as a nontoxic combined cyano-…
Number of citations: 17 pubs.rsc.org
A Kamal, VS Reddy, S Karnewar… - …, 2013 - Wiley Online Library
A library of imidazopyridine–oxindole conjugates was synthesised and investigated for anticancer activity against various human cancer cell lines. Some of the tested compounds, such …
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com
G Kibriya, AK Bagdi, A Hajra - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A metal-free visible light induced C-3 formylation of imidazo[1,2-a]pyridine has been developed using tetramethylethylenediamine (TMEDA) as a one carbon source. An array of 3-…
Number of citations: 51 pubs.rsc.org

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